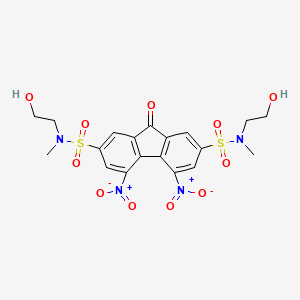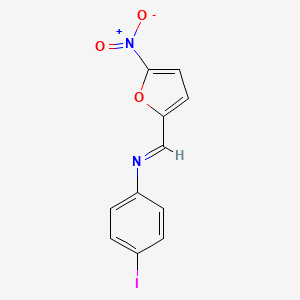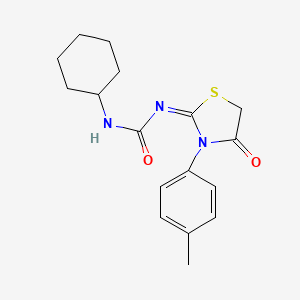
N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(2),N(7)-BIS(2-HYDROXYETHYL)-N(2),N(7)-DIMETHYL-4,5-DINITRO-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound that belongs to the class of fluorene derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The presence of multiple functional groups in this compound suggests its potential for a wide range of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(7)-BIS(2-HYDROXYETHYL)-N(2),N(7)-DIMETHYL-4,5-DINITRO-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multi-step organic reactions. The starting material is often a fluorene derivative, which undergoes nitration to introduce nitro groups at the 4 and 5 positions. Subsequent steps involve sulfonation, oxidation, and the introduction of hydroxyethyl and dimethylamine groups under controlled conditions. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N(2),N(7)-BIS(2-HYDROXYETHYL)-N(2),N(7)-DIMETHYL-4,5-DINITRO-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of nitro groups would yield amino derivatives, while oxidation might produce different sulfonamide or ketone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or electronic components.
Mecanismo De Acción
The mechanism of action of N(2),N(7)-BIS(2-HYDROXYETHYL)-N(2),N(7)-DIMETHYL-4,5-DINITRO-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing pathways involved in inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Fluorene Derivatives: Compounds with similar fluorene backbones but different functional groups.
Sulfonamides: Compounds containing sulfonamide groups, known for their antibacterial properties.
Nitro Compounds: Organic molecules with nitro groups, used in various chemical and industrial applications.
Uniqueness
N(2),N(7)-BIS(2-HYDROXYETHYL)-N(2),N(7)-DIMETHYL-4,5-DINITRO-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H20N4O11S2 |
|---|---|
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
2-N,7-N-bis(2-hydroxyethyl)-2-N,7-N-dimethyl-4,5-dinitro-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C19H20N4O11S2/c1-20(3-5-24)35(31,32)11-7-13-17(15(9-11)22(27)28)18-14(19(13)26)8-12(10-16(18)23(29)30)36(33,34)21(2)4-6-25/h7-10,24-25H,3-6H2,1-2H3 |
Clave InChI |
VZJDGIXAUOJRRJ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)S(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])S(=O)(=O)N(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)
![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)

![9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
![6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992124.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)




![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11992163.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B11992168.png)

